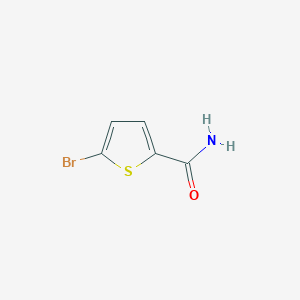

5-Bromothiophène-2-carboxamide

Vue d'ensemble

Description

“5-Bromothiophene-2-carboxamide” is a chemical compound with the CAS Number: 76371-66-9 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 5-bromo-1H-1lambda3-thiophene-2-carboxamide .

Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are related to 5-Bromothiophene-2-carboxamide, has been observed via a Suzuki cross-coupling reaction .

Molecular Structure Analysis

The InChI code for 5-Bromothiophene-2-carboxamide is 1S/C5H5BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2,9H, (H2,7,8) . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters has been observed .

Physical And Chemical Properties Analysis

5-Bromothiophene-2-carboxamide has a molecular weight of 207.07 .

Applications De Recherche Scientifique

Électronique et optoélectronique organiques

Le 5-bromothiophène-2-carboxamide peut servir de bloc de construction pour les semi-conducteurs organiques. Sa structure conjuguée permet un transport de charge efficace, ce qui le rend approprié pour une utilisation dans les transistors à effet de champ organiques (OFET), les diodes électroluminescentes organiques (OLED) et les dispositifs photovoltaïques. Les chercheurs explorent ses propriétés électroniques, sa bande interdite et sa mobilité de charge afin d'optimiser ses performances dans ces applications .

Matériaux optiques non linéaires (NLO)

Le système π-conjugué du composé contribue à ses propriétés optiques non linéaires. Les matériaux NLO trouvent des applications dans la technologie laser, les commutateurs optiques et les dispositifs de conversion de fréquence. Les chercheurs étudient l'efficacité de la génération de second harmonique (SHG) et d'autres paramètres NLO des dérivés du this compound .

Chimie médicinale

L'exploration de l'activité biologique des dérivés du this compound est cruciale. Les chercheurs étudient leurs interactions avec des cibles biologiques, telles que les enzymes ou les récepteurs, afin d'identifier des candidats médicaments potentiels. Ces dérivés peuvent présenter des propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses .

Science des matériaux

Les thiophènes fonctionnalisés, y compris le this compound, jouent un rôle en science des matériaux. Ils peuvent être incorporés dans les polymères, les revêtements et les capteurs. Les chercheurs étudient leur compatibilité avec d'autres matériaux, leur stabilité et leurs propriétés mécaniques .

Méthodologie synthétique

La synthèse du this compound implique des méthodologies intéressantes. Les chercheurs explorent les réactions de condensation monotope et les réactions de couplage croisé de Suzuki pour accéder efficacement à ce composé. Comprendre ces voies de synthèse aide à concevoir des dérivés similaires avec des propriétés sur mesure .

Chimie computationnelle

Les calculs de la théorie de la fonctionnelle de la densité (DFT) fournissent des informations sur la structure électronique, la réactivité et la stabilité des dérivés du this compound. Les chercheurs analysent les orbitales moléculaires frontières, les distributions de charge et d'autres descripteurs pour prédire leur comportement dans divers environnements .

Mécanisme D'action

Target of Action

The primary targets of 5-Bromothiophene-2-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound with diverse applications in organic synthesis and material chemistry .

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its precise mode of action. As a thiophene derivative, 5-bromothiophene-2-carboxamide might interact with its targets through various chemical reactions such as nucleophilic substitution, coupling, and cyclization . These reactions could introduce different functional groups and conformations, potentially altering the activity of the target molecules .

Biochemical Pathways

Thiophene derivatives are known to participate in a wide range of reactions, potentially affecting various biochemical pathways . .

Result of Action

Thiophene derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects

Action Environment

The action, efficacy, and stability of 5-Bromothiophene-2-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and temperature . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Bromothiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of potent and selective inhibitors for BCATm, a mitochondrial branched-chain aminotransferase . The compound binds to the active site of BCATm via multiple hydrogen bond and van der Waals interactions .

Cellular Effects

The cellular effects of 5-Bromothiophene-2-carboxamide are largely dependent on the specific biochemical reactions it participates in. For instance, when used as a BCATm inhibitor, it can influence cell function by altering the levels of branched-chain amino acids in the cell

Molecular Mechanism

The molecular mechanism of 5-Bromothiophene-2-carboxamide is closely tied to its biochemical properties. As a BCATm inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transamination of branched-chain amino acids . This interaction is facilitated by the compound’s unique structure, which allows for multiple points of contact with the enzyme .

Metabolic Pathways

The specific metabolic pathways involving 5-Bromothiophene-2-carboxamide are not well-established. Given its role as a BCATm inhibitor, it may be involved in the metabolism of branched-chain amino acids

Propriétés

IUPAC Name |

5-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEMDMUNZYLWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345593 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76371-66-9 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76371-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B442505.png)

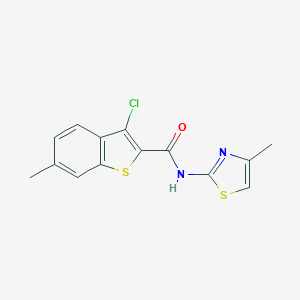

![ethyl 6-tert-butyl-2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442509.png)

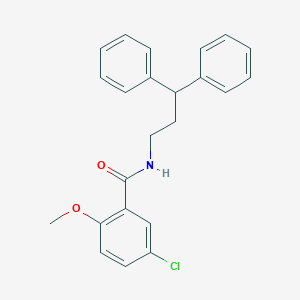

![N-(3-{[(diphenylacetyl)amino]methyl}benzyl)-2,2-diphenylacetamide](/img/structure/B442513.png)

![3-chloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B442517.png)

![3-(4-methylphenyl)-N-(3-{[3-(4-methylphenyl)acryloyl]amino}propyl)acrylamide](/img/structure/B442519.png)

![1,4-Bis[3-(3,4-dimethoxyphenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B442521.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B442522.png)

![methyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B442526.png)

![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)